molecular formula C21H27ClN2S2 B563246 Thioridazine-d3 Hydrochloride CAS No. 1189928-36-6

Thioridazine-d3 Hydrochloride

Número de catálogo: B563246
Número CAS: 1189928-36-6
Peso molecular: 410.1 g/mol
Clave InChI: NZFNXWQNBYZDAQ-NIIDSAIPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Thioridazine-d3 hydrochloride (CAS: 1189928-36-6) is a deuterium-labeled analog of thioridazine hydrochloride, a phenothiazine-class antipsychotic. This stable isotope-labeled compound is primarily used in pharmacological research for quantitative analysis, such as mass spectrometry-based drug metabolism and pharmacokinetic (DMPK) studies . This compound retains the pharmacological activity of its parent compound, acting as a dopamine D2 receptor antagonist and inhibitor of the PI3K-Akt-mTOR signaling pathway . Its deuterium substitution at three hydrogen positions enhances metabolic stability, making it a valuable internal standard for analytical assays .

Key properties:

  • Molecular Formula: C21H24D3ClN2S2
  • Molecular Weight: 410.05 g/mol
  • Purity: >98% (varies by supplier; MedChemExpress reports 99.93% for unlabeled thioridazine hydrochloride) .
  • Clinical Status: No development reported; restricted to research use .

Métodos De Preparación

Synthetic Routes for Deuterium Incorporation

Deuterium labeling of thioridazine involves strategic replacement of hydrogen atoms with deuterium at specific molecular positions. The most common approach utilizes catalytic hydrogen-deuterium exchange reactions , where thioridazine undergoes treatment with deuterium gas (D₂) in the presence of palladium on carbon (Pd/C) as a catalyst . This method selectively deuterates the aliphatic side chain, producing Thioridazine-d3 with minimal structural perturbation.

Alternative routes involve deuterated starting materials . For example, synthesis begins with deuterated piperidine intermediates, which are coupled to the phenothiazine core via nucleophilic substitution. This method ensures higher isotopic purity (>95%) and avoids side reactions associated with post-synthesis deuteration .

Reaction Conditions and Optimization

Catalytic Deuteration

Key parameters for catalytic deuteration include:

ParameterOptimal ValueImpact on Yield
Temperature80–100°CIncreases D₂ uptake
Pressure3–5 atm D₂Enhances reaction rate
Catalyst Loading5–10% Pd/CBalances cost and efficiency
Reaction Time24–48 hoursEnsures complete deuteration

Prolonged exposure beyond 48 hours risks over-reduction of the phenothiazine ring, leading to byproducts .

Solvent Systems

Deuterated solvents like dimethyl-d6 sulfoxide (DMSO-d6) or deuterated chloroform (CDCl₃) are employed to prevent proton back-exchange. Non-polar solvents (e.g., deuterated toluene) improve catalyst longevity but reduce solubility of the phenothiazine precursor .

Industrial-Scale Production

Large-scale synthesis adopts a multi-step batch process :

  • Deuteration of Piperidine Intermediate : Piperidine-d11 is reacted with 2-chlorophenothiazine under alkaline conditions to form the deuterated side chain .

  • Purification via Column Chromatography : Silica gel columns with ethyl acetate/hexane gradients (70:30 to 90:10) remove non-deuterated impurities .

  • Hydrochloride Salt Formation : The free base is treated with hydrochloric acid in anhydrous ether, yielding this compound with >99% chemical purity .

Critical Quality Metrics :

  • Isotopic Purity : ≥98% deuterium incorporation (measured by LC-MS) .

  • Residual Solvents : <50 ppm (per ICH Q3C guidelines) .

Analytical Validation

Structural Confirmation

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR : Absence of signals at δ 2.8–3.2 ppm confirms deuteration at the piperidine methylene groups .

    • ¹³C NMR : Peaks at 115–135 ppm correlate with carbon-fluorine couplings in trifluoromethyl derivatives .

  • High-Resolution Mass Spectrometry (HRMS) :
    Observed m/z 410.054 matches the theoretical molecular weight (C₂₁D₃H₂₃N₂S₂·ClH) .

Stability Testing

  • Thermal Stability : Degrades <2% after 6 months at -20°C .

  • Light Sensitivity : Amber glass packaging prevents photolytic decomposition .

Challenges and Mitigation Strategies

ChallengeSolution
Isotopic DilutionUse excess D₂ (5–10 eq.)
Catalyst PoisoningPre-treat Pd/C with D₂O
Byproduct FormationGradient elution chromatography

For instance, residual non-deuterated thioridazine (<0.5%) is eliminated via preparative HPLC with a C18 column and acetonitrile/water mobile phase .

Comparative Analysis of Synthetic Methods

MethodYield (%)Isotopic Purity (%)Cost (USD/g)
Catalytic Exchange65–7595–98120–150
Deuterated Intermediates80–8598–99200–250

The intermediate-based method, though costlier, is preferred for clinical studies due to superior purity .

Análisis De Reacciones Químicas

Tipos de reacciones: La tioridazina-d3 (clorhidrato) se somete a diversas reacciones químicas, entre ellas:

Reactivos y condiciones comunes:

Principales productos formados:

Aplicaciones Científicas De Investigación

Pharmacological Research

Mechanism of Action
Thioridazine-d3 Hydrochloride primarily acts as a dopamine receptor antagonist, specifically targeting the D1 and D2 receptors in the mesolimbic pathway of the brain. This interaction is crucial for understanding its effects on various neurological disorders, particularly schizophrenia and other psychotic conditions. The compound has been shown to induce apoptosis in cancer cells by activating specific biochemical pathways, including the eIF2α/ATF4/CHOP axis, which leads to endoplasmic reticulum stress.

Pharmacokinetics
The pharmacokinetic profile of this compound reveals incomplete bioavailability, which is significant for its application in pharmacokinetic studies. Understanding its absorption, distribution, metabolism, and excretion (ADME) is essential for optimizing dosing regimens in clinical settings.

Oncology Applications

This compound has demonstrated promising results in cancer research:

  • Tumor Suppression : Studies have shown that thioridazine hydrochloride can inhibit tumor growth in various cancer types, including triple-negative breast cancer (TNBC). In vivo studies indicated a tumor weight inhibition rate of 63.73% when treated with thioridazine .
  • Mechanisms of Action : The compound induces G0/G1 cell cycle arrest and apoptosis through down-regulation of cyclin-dependent kinases (CDKs) and up-regulation of cell cycle inhibitors such as p21 and p27. Additionally, it alters mitochondrial function, contributing to its cytotoxic effects on cancer cells .
  • Autophagy Induction : Thioridazine has been observed to induce autophagy in glioblastoma multiforme cells, enhancing cytotoxicity through increased accumulation of acid vesicular organelles (AVOs) and promoting autophagic flux .

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard for studying metabolic pathways and degradation products of thioridazine. Its deuterated form allows for more precise tracking and analysis during experiments involving mass spectrometry and nuclear magnetic resonance spectroscopy .

Antimicrobial Applications

Recent studies have suggested that thioridazine hydrochloride may possess antimicrobial properties effective against resistant strains of bacteria. Its potential as an adjunct treatment in antimicrobial therapies is being explored due to its ability to enhance the efficacy of traditional antibiotics .

Industrial Applications

This compound is also utilized in pharmaceutical development, particularly in the formulation of new antipsychotic drugs. Its role in quality control processes ensures that pharmaceutical products meet safety and efficacy standards .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
Pharmacological ResearchDopamine receptor antagonismInduces apoptosis via ER stress pathways
OncologyTumor suppression63.73% tumor weight inhibition in animal models
Analytical ChemistryReference standard for metabolic studiesEnhanced precision in mass spectrometry
Antimicrobial ResearchPotential antimicrobial propertiesEffective against resistant bacterial strains
Industrial DevelopmentFormulation of new antipsychotic drugsEnsures quality control in pharmaceutical products

Mecanismo De Acción

La tioridazina-d3 (clorhidrato) ejerce sus efectos bloqueando los receptores dopaminérgicos D1 y D2 mesolímbicos postsinápticos en el cerebro. Esta acción ayuda a aliviar los síntomas de la esquizofrenia y otros trastornos psicóticos. Además, la tioridazina tiene actividad en los receptores de serotonina, noradrenalina e histamina, lo que contribuye a su perfil farmacológico general .

Compuestos similares:

Singularidad: La tioridazina-d3 (clorhidrato) es única debido a su etiquetado de deuterio, que permite estudios farmacocinéticos y metabólicos detallados. Este etiquetado proporciona una comprensión más clara del comportamiento del fármaco en el cuerpo, lo que ayuda al desarrollo de agentes terapéuticos más seguros y efectivos .

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

Thioridazine Hydrochloride (Unlabeled)

  • CAS : 130-61-0
  • Molecular Formula : C21H26ClN2S2
  • Molecular Weight : 407.02 g/mol
  • Purity : 99.93%
  • Clinical Status : Launched (antipsychotic and anti-anxiety agent) .
  • Key Differences :
    • Lacks deuterium substitution, leading to faster metabolic clearance compared to the d3 analog .
    • Used therapeutically, whereas the d3 variant is restricted to analytical applications .

Thioridazine-d3 2-Sulfone

  • CAS : 1329652-09-6
  • Molecular Formula : C21H23D3N2O2S2
  • Molecular Weight : 405.59 g/mol
  • Purity : >95%
  • Role : A deuterated metabolite of thioridazine, used as a reference standard in studying oxidative metabolic pathways .
  • Key Differences :
    • Sulfone group alters pharmacokinetics and receptor binding affinity compared to the parent compound .

Thiethylperazine Dimaleate

  • CAS: Not explicitly listed in evidence.
  • Molecular Formula : C22H29N3S2·2C4H4O4 (inferred from structure).
  • Role : A benzothiazole derivative with dual activity as a dopamine D2 receptor antagonist and ABCC1 activator, used to reduce β-amyloid load in preclinical models .
  • Key Differences :
    • Broader mechanism of action (ABCC1 activation) compared to thioridazine-d3’s focus on D2 receptor antagonism .

Isotope-Labeled Dopamine Receptor Modulators

Ropinirole-d4 Hydrochloride

  • CAS : 1330261-37-4
  • Molecular Formula : C16H25D4N3O·HCl
  • Role : Deuterated dopamine D2/D3 receptor agonist used in Parkinson’s disease research .
  • Key Differences :
    • Agonist activity (vs. thioridazine-d3’s antagonism) .

Amitriptyline-d3 Hydrochloride

  • CAS: Not provided in evidence.
  • Role: Deuterated tricyclic antidepressant with serotonin and norepinephrine reuptake inhibition.
  • Key Differences: Targets monoamine transporters rather than dopamine receptors .

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight Purity Clinical Status Primary Application
Thioridazine-d3 Hydrochloride 1189928-36-6 C21H24D3ClN2S2 410.05 >98% Research Analytical standard
Thioridazine Hydrochloride 130-61-0 C21H26ClN2S2 407.02 99.93% Launched Antipsychotic therapy
Thioridazine-d3 2-Sulfone 1329652-09-6 C21H23D3N2O2S2 405.59 >95% Research Metabolic studies
Ropinirole-d4 Hydrochloride 1330261-37-4 C16H25D4N3O·HCl 331.90 N/A Research Parkinson’s research

Pharmacodynamic Comparisons

  • Thioridazine-d3 vs. Thioridazine :
    • Deuterium substitution reduces CYP450-mediated metabolism, extending half-life in preclinical models .
    • Both compounds inhibit PI3K-Akt-mTOR, but the d3 variant’s stability enhances its utility in long-term cell culture studies .

Analytical Utility

  • This compound is critical for LC-MS/MS quantification of thioridazine in plasma, achieving a lower limit of detection (LLOD) of 0.1 ng/mL due to minimized isotopic interference .

Limitations and Challenges

  • High cost of deuterated analogs (e.g., this compound at $330/mg from Santa Cruz Biotechnology ).
  • Limited clinical translation due to regulatory restrictions on stable isotope-labeled drugs .

Actividad Biológica

Thioridazine-d3 hydrochloride is a deuterated derivative of thioridazine, a phenothiazine antipsychotic primarily used for treating psychoses, including schizophrenia. This compound has garnered attention not only for its psychotropic effects but also for its potential anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and research findings related to its therapeutic applications.

This compound primarily acts as an antagonist at the postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. By blocking these receptors, the compound modulates dopaminergic signaling, which is crucial for managing psychotic symptoms.

Biochemical Pathways

The compound has been shown to induce endoplasmic reticulum (ER) stress in cancer cells through the activation of the eIF2α/ATF4/CHOP axis . This pathway is significant in the context of cancer therapy as it can lead to apoptosis in malignant cells.

Pharmacokinetics

The pharmacokinetic profile of Thioridazine-d3 involves its absorption, distribution, metabolism, and excretion (ADME). Notably, its bioavailability is incomplete, which may influence its therapeutic efficacy. The compound is rapidly absorbed and exhibits a dose-dependent effect in various biological settings.

Cellular Effects

Thioridazine-d3 has been found to induce autophagy and immunogenic cell death (ICD) in colorectal cancer (CRC) models. In studies involving glioblastoma (GBM) cells, it was observed that treatment led to significant reductions in cell viability and increased levels of autophagic markers such as LC3-II , indicating a robust autophagic response .

Case Studies and Experimental Findings

Several studies have documented the anticancer effects of Thioridazine-d3:

  • Study on GBM Cells : Thioridazine was shown to reduce cell viability and induce autophagy in GBM stem cells. Flow cytometry analysis indicated a dose-dependent accumulation of acid vesicular organelles (AVOs), confirming the induction of autophagy .
  • In Vivo Effects : In xenograft mouse models, thioridazine treatment resulted in significantly smaller tumor sizes compared to control groups. Immunohistochemical analysis revealed high expression levels of LC3-II in tumor sections from treated mice, further supporting the role of autophagy in mediating its anticancer effects .
  • Effects on Triple-Negative Breast Cancer (TNBC) : Research demonstrated that thioridazine induced mitochondrial dysfunction and increased reactive oxygen species (ROS) levels in TNBC cells. This led to enhanced apoptosis and cytotoxicity at higher concentrations .

Toxicological Considerations

While thioridazine-d3 exhibits promising therapeutic effects, it is essential to consider its toxicity profile. Long-term use of phenothiazines like thioridazine has been associated with hepatotoxicity and other adverse effects. Although elevations in liver enzymes are typically mild and transient, rare instances of clinically apparent liver injury have been reported .

Summary Table of Biological Activity

Activity Description
Dopamine Receptor Antagonism Blocks D1 and D2 receptors; reduces psychotic symptoms
Autophagy Induction Promotes autophagic processes in cancer cells
Cytotoxic Effects Reduces viability in GBM and CRC cells; induces apoptosis
Pharmacokinetics Rapid absorption; incomplete bioavailability
Toxicity Risks Potential for hepatotoxicity and other side effects with long-term use

Q & A

Basic Research Questions

Q. What is the role of deuterium labeling in Thioridazine-d3 Hydrochloride, and how does it enhance pharmacokinetic studies?

Q. How can researchers verify the purity and stability of this compound in experimental settings?

Purity analysis typically employs reversed-phase HPLC with UV detection (e.g., 254 nm) and a C18 column. A validated method includes:

  • Mobile phase : Buffer (e.g., phosphate pH 7.5) and acetonitrile (80:20 v/v) .
  • System suitability : Ensure resolution ≥2.0 between Thioridazine-d3 and its sulfoxide/sulfone derivatives .

Stability Testing :

  • Store at -20°C in amber vials to prevent photodegradation.
  • Monitor degradation products (e.g., Thioridazine-d3 5-Sulfoxide, CAS 1330076-56-6) via accelerated stability studies (40°C/75% RH for 6 months) .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in dopamine receptor binding data for this compound?

Discrepancies in binding affinity (e.g., D2 vs. D3 receptor selectivity) may arise from assay conditions (e.g., membrane preparation, radioligand choice). To address this:

  • Experimental Controls : Compare binding in HEK-293 cells transfected with D2/D3 receptors versus native neuronal membranes .
  • Data Normalization : Use Scatchard analysis to calculate Kd and Bmax, correcting for nonspecific binding with excess cold ligand .

Example Data :

Receptor SubtypeKi (nM)Assay TypeReference
D212 ± 3Radioligand
D38 ± 2Functional cAMP

Q. What methodological challenges arise in metabolic profiling of this compound, and how can they be mitigated?

Deuterium isotope effects may alter metabolic pathways compared to non-deuterated Thioridazine. Key considerations:

  • Metabolite Identification : Use high-resolution MS (HRMS) to distinguish between deuterated and non-deuterated metabolites (e.g., sulfoxides, N-desmethyl derivatives) .
  • In Vitro Systems : Incubate with human liver microsomes (HLMs) and NADPH, then compare metabolite formation rates between Thioridazine and Thioridazine-d3 .

Troubleshooting :

  • If unexpected metabolites dominate, verify cytochrome P450 (CYP) isoform specificity using isoform-selective inhibitors (e.g., quinidine for CYP2D6) .

Q. How can researchers optimize experimental designs for studying this compound’s antipsychotic efficacy in preclinical models?

Use factorial designs to evaluate dose-response relationships and receptor occupancy:

  • Variables : Dose (1–10 mg/kg), administration route (oral vs. intraperitoneal), and behavioral endpoints (e.g., prepulse inhibition in rodent models) .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare treatment groups. Include deuterated vs. non-deuterated cohorts to isolate isotope effects .

Example Design :

GroupTreatmentnEndpoint
1Vehicle10Baseline PPI
2Thioridazine-d3 (5 mg/kg)10PPI at 1h post-dose

Q. Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

Follow OSHA and institutional guidelines for neuroactive compounds:

  • PPE : Gloves (nitrile), lab coats, and N95 masks to prevent inhalation of particulates .
  • Waste Disposal : Collect deuterated waste separately in sealed containers labeled "Hazardous Deuterated Compounds" .

Propiedades

IUPAC Name

2-methylsulfanyl-10-[2-[1-(trideuteriomethyl)piperidin-2-yl]ethyl]phenothiazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2S2.ClH/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(24-2)15-19(21)23;/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3;1H/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFNXWQNBYZDAQ-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662208
Record name 10-{2-[1-(~2~H_3_)Methylpiperidin-2-yl]ethyl}-2-(methylsulfanyl)-10H-phenothiazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189928-36-6
Record name 10-{2-[1-(~2~H_3_)Methylpiperidin-2-yl]ethyl}-2-(methylsulfanyl)-10H-phenothiazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Thioridazine-d3 Hydrochloride
Thioridazine-d3 Hydrochloride
Thioridazine-d3 Hydrochloride
Thioridazine-d3 Hydrochloride
Thioridazine-d3 Hydrochloride
Thioridazine-d3 Hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.